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2-amino-2-(4-

nonylphenethyl)propane-1,3-diol

CAS No.: 746594-44-5

Cat. No.: B1337438

Get Quote

Executive Summary & Mechanism of Action
Fingolimod (FTY720) is a sphingosine 1-phosphate (S1P) receptor modulator indicated for

relapsing forms of multiple sclerosis (MS).[1] Unlike traditional pharmacokinetics, Fingolimod is

a prodrug that requires in vivo phosphorylation by sphingosine kinase 2 to form the active

metabolite, fingolimod-phosphate.

For the drug development scientist, this presents a dual challenge:

Pharmacokinetic Complexity: The drug has an exceptionally long elimination half-life (

of 6–9 days), complicating crossover study designs due to the risk of carryover.[2][3]

Safety Profile: The "first-dose effect" (transient bradycardia) mandates rigorous safety

monitoring protocols during bioequivalence (BE) studies, even in healthy volunteers.[4]

This guide outlines a scientifically robust, regulatory-compliant framework for demonstrating

bioequivalence of generic Fingolimod 0.5 mg capsules against the reference listed drug (RLD),

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1337438#bc-rfq
https://www.mdpi.com/2076-3417/12/12/6102
https://biopharmaservices.com/scientific-publications/assess-bioequivalence-of-fingolimod/
https://www.biopharmaservices.com/wp-content/uploads/2021/03/Poster-4-AAPS-Fingolimod-2016.pdf
https://www.ema.europa.eu/en/documents/comments/overview-comments-received-fingolimod-capsules-05-mg-product-specific-bioequivalence-guidance_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337438?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gilenya®.

Strategic Study Design: Crossover vs. Parallel
The choice of study design is the single most critical decision in Fingolimod BE testing.

Regulatory bodies diverge on the acceptance of truncated AUC and parallel designs.

Decision Matrix: Regulatory Alignment
Feature FDA (US) Approach EMA (EU) Approach

Design Type
Crossover (Preferred) or

Parallel
Parallel (Accepted & Common)

Washout Period
Critical: Must be >5x half-life

(rec. 6–10 weeks)
N/A (for Parallel)

PK Endpoints
Parent (Primary); Metabolite

(Supportive)
Parent (Primary)

Analyte
Fingolimod & Fingolimod-

phosphate
Fingolimod

Truncated AUC accepted for long half-life

drugs
accepted

Recommended Protocol: Single-Dose, Fasting
Given the logistical burden of a 2-month washout in crossover designs, a Parallel Design is

often scientifically pragmatic for global submissions, provided the sample size is powered

sufficiently to account for inter-subject variability. However, if a Crossover design is chosen to

reduce subject numbers, a washout of minimum 6 weeks is mandatory.

Study Workflow Diagram
The following diagram illustrates the critical "First-Dose Observation" window required for

subject safety.
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Caption: Workflow emphasizing the critical 6-hour cardiac monitoring window post-

administration.

Safety Protocol: The "First-Dose" Monitor
Fingolimod causes a dose-dependent reduction in heart rate (HR) within 6 hours of dosing. In a

BE study context involving healthy volunteers, safety is paramount.

Mandatory Safety Algorithm:

Exclusion Criteria: Screen for QT prolongation (>450 ms males, >470 ms females), history of

MI, or AV block.

Pre-Dose Baseline: 12-lead ECG and vitals (triplicate measurements).

Active Monitoring (0–6 Hours):

Hourly pulse and blood pressure measurements.[4][5][6]

Continuous real-time ECG monitoring is recommended.[4][6]

Discharge Criteria: Subjects can only be discharged after 6 hours if HR is lowest at the 6-

hour mark and shows evidence of recovery. If HR is still declining, monitoring must continue.

[6]

Bioanalytical Methodology (LC-MS/MS)
Quantification requires high sensitivity due to the low therapeutic dose (0.5 mg). The assay

must distinguish between the parent drug and its phosphorylated metabolite.
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Technical Challenges & Solutions
Analyte: Fingolimod (Parent) and Fingolimod-phosphate (Active Metabolite).[1][5][7][8][9][10]

Matrix: Whole Blood (preferred over plasma due to distribution into erythrocytes).

Instrumentation: LC-MS/MS with Electrospray Ionization (ESI+).[8]

Separation: Critical to prevent in-source fragmentation of the phosphate metabolite back into

the parent drug, which would overestimate parent concentrations.

Validated Method Parameters:

Parameter Specification Rationale

Extraction
Protein Precipitation

(ACN:MeOH) or LLE

High recovery (>85%) required

for low-dose detection.

LLOQ 0.3 ng/mL (Parent)

Sufficient to define the

absorption phase and terminal

tail.

Linearity 0.3 – 150 ng/mL

Covers

(~1.3 ng/mL) and

accumulation.

Internal Standard Fingolimod-d4

Deuterated IS compensates

for matrix effects in whole

blood.

Metabolic Pathway & Detection
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Caption: Reversible phosphorylation pathway.[9] FDA requires measurement of both parent

and metabolite.

Comparative Performance Analysis
The following data represents a synthesis of bioequivalence results from approved generic

formulations (e.g., based on Public Assessment Reports like Fingolimod Biocon and

Fingolimod Denk). It demonstrates the statistical equivalence required.

Study Conditions: Fasting, Single Dose (0.5 mg x 3 or 0.5 mg x 1 depending on assay

sensitivity). Design: Parallel, N=53 healthy subjects.
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Table 1: Comparative Pharmacokinetic Data (Test vs.
Reference)

PK
Parameter

Test
Formulation
(Mean ± SD)

Reference
(Gilenya®)
(Mean ± SD)

Ratio (T/R)
%

90%
Confidence
Interval

Result

(ng/mL) 1.38 ± 0.25 1.34 ± 0.24 103.0 95.0 – 112.0 Pass

(pg[11]·h/mL)
76,547 ±

14,968

74,639 ±

11,872
102.0 94.0 – 111.0 Pass

(h) 18.0 (10–34) 20.0 (10–34) N/A N/A Comparable

Interpretation:

: The test formulation shows a peak exposure within 3% of the innovator.

: The extent of absorption is nearly identical. Note the use of truncated AUC (

) which is acceptable for drugs with very long half-lives to shorten the
hospitalization/sampling period, as the absorption phase is fully captured within 72 hours.

Variability: Intra-subject variability for Fingolimod is generally low (<20%), allowing for

reasonable sample sizes even in parallel designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Bioequivalence Assessment of
Generic Fingolimod (0.5 mg)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337438/docs#technical-guide-bioequivalence-
assessment-of-generic-fingolimod-0-5-mg]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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